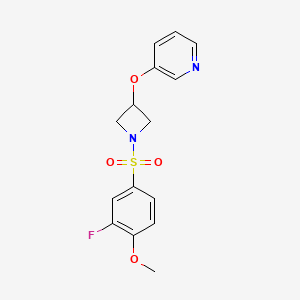

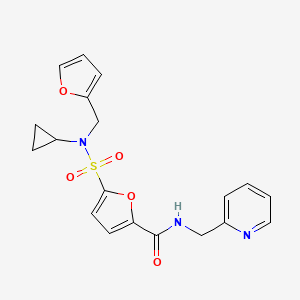

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

The compound 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has been the subject of several studies. It has been evaluated for its antiangiogenesis properties and as a VEGFR-2 tyrosine kinase inhibitor . Additionally, it has been synthesized and characterized, and its molecular docking, DNA binding, cytotoxicity, and DFT studies have been conducted . Furthermore, it has been designed and synthesized as a potential anticancer agent, demonstrating significant antiproliferative effects on various cancer cell lines .

Synthesis Analysis

The compound has been synthesized and characterized using FT-IR, 1H-NMR, and mass spectrophotometer techniques . The synthesis and biological evaluation of similar urea derivatives have also been reported, demonstrating potent inhibitory activity against cancer cell lines .

Molecular Structure Analysis

The compound has been studied using computational quantum chemical methods, revealing its syn-anti-configuration around the sulfur atom and its chemical potential and hardness . Additionally, the compound has been subjected to DFT quantum chemical calculations, providing insights into its molecular properties .

Chemical Reactions Analysis

The kinetics and mechanism of the transformation reaction of related compounds have been studied, shedding light on the reaction pathways and rate-limiting steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized using various spectroscopic techniques, confirming its structure and properties . Additionally, its cytotoxic nature has been assessed, providing valuable information on its potential applications .

Aplicaciones Científicas De Investigación

Antiacetylcholinesterase Activity :

- A study by Vidaluc et al. (1995) explored the antiacetylcholinesterase activities of a series of urea derivatives. While the specific compound was not directly studied, this research provides insights into the potential neurological applications of similar compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Enzymatic Acylation in Green Chemistry :

- Research by Simeó et al. (2009) demonstrated the enzymatic acylation of nucleosides using green solvents. This study provides a perspective on the environmentally friendly applications of urea derivatives in biochemical processes (Simeó et al., 2009).

Synthesis and Structural Analysis :

- Sarantou and Varvounis (2022) conducted a study focusing on the synthesis and structural analysis of a similar urea compound. This research is relevant for understanding the chemical properties and potential applications of urea derivatives in material science (Sarantou & Varvounis, 2022).

Conformational and Tautomeric Control :

- A study by Kwiatkowski et al. (2019) examined the conformational equilibrium and tautomerism of urea derivatives, highlighting their potential in molecular sensing and other applications where conformational state control is crucial (Kwiatkowski et al., 2019).

ROCK Inhibitors in Cancer Research :

- Pireddu et al. (2012) investigated pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2), which are significant in cancer research. Such studies indicate the potential of urea derivatives in developing new cancer treatments (Pireddu et al., 2012).

Protein Kinase Inhibitors in Cardiology :

- Research by Hashimoto et al. (2001) explored the role of protein kinase C and KATP channels in reducing infarct size, using urea derivatives as free radical scavengers. This highlights the potential role of these compounds in cardiac health (Hashimoto et al., 2001).

Anticancer and Enzyme Inhibition :

- A study by Mustafa et al. (2014) synthesized various urea derivatives and evaluated their anticancer properties and enzyme inhibition capabilities, suggesting their use in cancer treatment and biochemical research (Mustafa et al., 2014).

DNA Binding and Cytotoxicity :

- Mushtaque et al. (2016) focused on the DNA binding properties and cytotoxicity of a similar urea compound. This study is crucial for understanding the interactions of urea derivatives with biological macromolecules and their potential therapeutic applications (Mushtaque et al., 2016).

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-15(17)21-18(22)20-11-13-6-8-19-16(10-13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYKOWZAYVBQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)

![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)